molecular formula C21H18F3N5 B1226232 6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No. B1226232
M. Wt: 397.4 g/mol
InChI Key: RVFTYZUZLXPIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Tetra- and Penta-Heterocyclic Compound Synthesis

  • Tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety have been synthesized through Michael addition reactions and subsequent reactions leading to various derivatives. These compounds offer a base for further chemical modifications and potential applications in different scientific fields (Abdallah, Hassaneen, & Abdelhadi, 2009).

Synthesis of Isoquinoline Derivatives

  • A variety of isoquinoline derivatives have been synthesized, highlighting the structural requirements for biological activities such as antidepressant action. This includes the synthesis of compounds with various substituents attached to the isoquinoline skeleton, providing insights into the chemical versatility of such structures (Zára-Kaczián et al., 1986).

Solvent-Free Synthesis of Dicarbonitriles

  • Dicarbonitriles have been synthesized under solvent-free conditions, demonstrating environmentally friendly approaches to chemical synthesis. These compounds, characterized through various spectroscopic methods, present a cleaner alternative for the production of chemically complex structures (Rong et al., 2009).

Antiproliferative Activity of Nitrile-Containing Compounds

  • Nitrile-containing pyranes and hexahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative activities. This indicates the potential application of such compounds in the development of new therapeutic agents, especially in the field of oncology (Sheverdov et al., 2016).

Synthesis of Heterocyclic Compounds for Antitumor Activities

  • A series of heterocyclic compounds derived from aminoprop-1-ene-1,1,3-tricarbonitrile have been synthesized and evaluated for their antitumor activities. This research provides a basis for the development of new compounds with potential therapeutic applications in the treatment of various cancers (Mohareb & Moustafa, 2011).

properties

Product Name

6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Molecular Formula

C21H18F3N5

Molecular Weight

397.4 g/mol

IUPAC Name

6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C21H18F3N5/c1-2-29-8-7-13-15(9-25)19(28)20(11-26,12-27)18(16(13)10-29)14-5-3-4-6-17(14)21(22,23)24/h3-8,16,18-19H,2,10,28H2,1H3

InChI Key

RVFTYZUZLXPIGM-UHFFFAOYSA-N

SMILES

CCN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CCN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 2
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 3
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 5
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

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